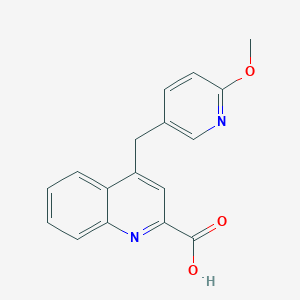
4-((6-Methoxypyridin-3-yl)methyl)quinoline-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((6-Methoxypyridin-3-yl)methyl)quinoline-2-carboxylic acid is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a quinoline core substituted with a methoxypyridinylmethyl group and a carboxylic acid functional group, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((6-Methoxypyridin-3-yl)methyl)quinoline-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 6-methoxypyridine-3-carbaldehyde with 2-aminobenzylamine, followed by cyclization and oxidation steps. The reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts such as palladium or copper to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
4-((6-Methoxypyridin-3-yl)methyl)quinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline core or the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under various conditions, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, reduced alcohol or aldehyde derivatives, and various substituted quinoline and pyridine derivatives.
科学研究应用
4-((6-Methoxypyridin-3-yl)methyl)quinoline-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Medicine: Research is ongoing to explore its therapeutic potential in treating diseases such as malaria, cancer, and bacterial infections.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-((6-Methoxypyridin-3-yl)methyl)quinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The methoxypyridinylmethyl group and the carboxylic acid functional group play crucial roles in binding to these targets and modulating their activity .
相似化合物的比较
Similar Compounds
6-Methyl-2-pyridin-3-yl-quinoline-4-carboxylic acid: Similar in structure but with a methyl group instead of a methoxy group.
Quinoline-2-carboxylic acid: Lacks the methoxypyridinylmethyl substitution.
4-Hydroxy-2-quinolinecarboxylic acid: Contains a hydroxy group instead of a methoxypyridinylmethyl group.
Uniqueness
4-((6-Methoxypyridin-3-yl)methyl)quinoline-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxypyridinylmethyl group enhances its ability to interact with various biological targets, making it a valuable compound for research and potential therapeutic applications .
属性
分子式 |
C17H14N2O3 |
|---|---|
分子量 |
294.30 g/mol |
IUPAC 名称 |
4-[(6-methoxypyridin-3-yl)methyl]quinoline-2-carboxylic acid |
InChI |
InChI=1S/C17H14N2O3/c1-22-16-7-6-11(10-18-16)8-12-9-15(17(20)21)19-14-5-3-2-4-13(12)14/h2-7,9-10H,8H2,1H3,(H,20,21) |
InChI 键 |
PGGVCVYRVDBFRT-UHFFFAOYSA-N |
规范 SMILES |
COC1=NC=C(C=C1)CC2=CC(=NC3=CC=CC=C32)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Methoxy-1-phenylpyrrolo[2,3-b]pyridine](/img/structure/B13883113.png)
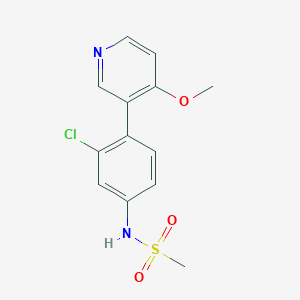
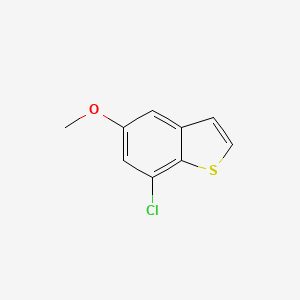

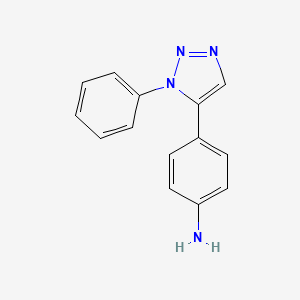

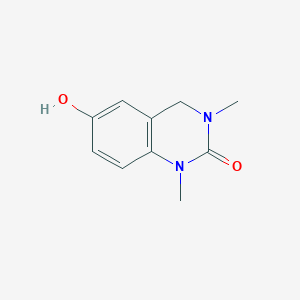
![2-[1-[2-Oxo-2-(propan-2-ylamino)ethyl]cyclopentyl]acetic acid](/img/structure/B13883158.png)
![5-(Chloromethyl)thieno[3,2-b]pyridine](/img/structure/B13883166.png)

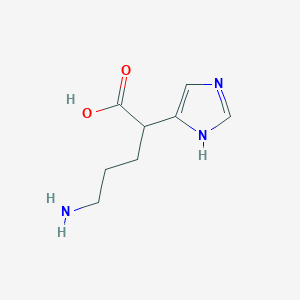
![4'-Chloro-4-(methoxymethyl)-4-methyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B13883187.png)


